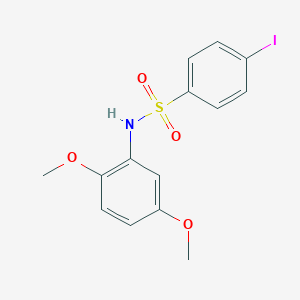
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid, also known as MTB, is a sulfur-containing amino acid derivative that is widely used in scientific research. It is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating cellular processes.
作用机制
The mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is not fully understood, but it is believed to act as a sulfur donor in cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, such as cysteine and methionine. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of sulfur-containing amino acids.
Biochemical and Physiological Effects:
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, as well as to inhibit the activity of enzymes involved in the biosynthesis of these amino acids. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One advantage of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid in lab experiments is that it is a synthetic compound that can be easily obtained and purified. It has also been shown to have a variety of effects on cells, making it a valuable tool for investigating cellular processes. However, one limitation of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid. One area of interest is the development of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of sulfur-containing compounds in cellular metabolism and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid and its effects on cellular processes.
合成方法
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-3-methylbutanoic acid with thioamide compounds. One common method involves the reaction of 2-bromo-3-methylbutyric acid with thioacetamide in the presence of a base such as sodium hydroxide. This reaction yields 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid as a white crystalline solid.
科学研究应用
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to have a variety of effects on cells, including the regulation of protein synthesis and the inhibition of cell proliferation. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been used to study the effects of sulfur-containing compounds on cellular metabolism and the regulation of gene expression.
属性
分子式 |
C8H11NO2S2 |
|---|---|
分子量 |
217.3 g/mol |
IUPAC 名称 |
3-methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S2/c1-5(2)6(7(10)11)13-8-9-3-4-12-8/h3-6H,1-2H3,(H,10,11) |
InChI 键 |
ZDXXWCXXFHVLIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)SC1=NC=CS1 |
规范 SMILES |
CC(C)C(C(=O)O)SC1=NC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)



![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)